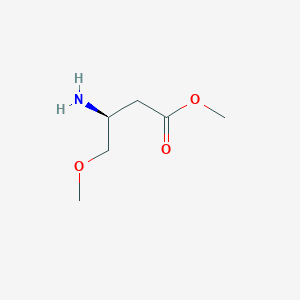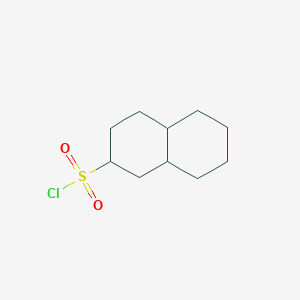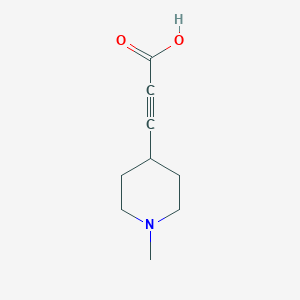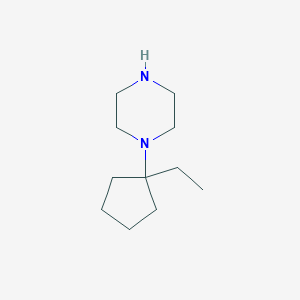
1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a propanoyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 4-chlorophenylpiperidine. This intermediate is then subjected to acylation using propanoyl chloride to yield the final product .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to ensure optimal reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-propanoylpiperidin-2-one: This compound has a similar structure but differs in the position of the propanoyl group.
1-(4-Bromophenyl)-3-propanoylpiperidin-2-one: This compound has a bromine atom instead of a chlorine atom, which may result in different chemical and biological properties.
1-(4-Methylphenyl)-3-propanoylpiperidin-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H16ClNO2 |
|---|---|
Molekulargewicht |
265.73 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H16ClNO2/c1-2-13(17)12-4-3-9-16(14(12)18)11-7-5-10(15)6-8-11/h5-8,12H,2-4,9H2,1H3 |
InChI-Schlüssel |
VMPQKHSOGHVAKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)

methanol](/img/structure/B13203319.png)


![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)


